
1-Boc-indole
Overview
Description
1-Boc-indole, also known as tert-butoxycarbonyl-indole, is a derivative of indole where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of indole derivatives, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-indole can be synthesized through several methods. One common approach involves the reaction of indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, reflux conditions.
Substitution: Alkyl halides or acyl chlorides, base (e.g., triethylamine), room temperature.
Major Products Formed:
Oxidation: Indole N-oxide derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of 1-Boc-indole typically involves the protection of indole's nitrogen atom with a Boc group. This modification allows for selective reactions at other positions on the indole ring without affecting the nitrogen functionality. Recent advancements have introduced enantioselective alkene difunctionalization methods that yield high purity and yield rates .
Biological Applications
This compound and its derivatives have demonstrated significant biological activities:
- Anticancer Activity : Several studies have reported that compounds derived from this compound exhibit potent anticancer properties. For instance, derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells, with some compounds inducing cell cycle arrest at specific phases (G1 or G2) .
- Inhibition of HIV-1 Fusion : Research has highlighted the potential of indole derivatives as inhibitors of HIV-1 fusion. Compounds have been optimized to enhance binding affinity and efficacy against viral strains, demonstrating submicromolar activity in cell–cell fusion assays .
- Tubulin Polymerization Inhibition : Indole-based compounds have been developed as inhibitors of tubulin polymerization, showing promising results against various cancer cell lines. Molecular docking studies indicate that these compounds interact effectively with tubulin, suggesting a mechanism for their cytotoxic effects .
Anticancer Research
A study synthesized a series of this compound derivatives to evaluate their anticancer properties against multiple cell lines, including MCF-7 and A549 (lung cancer). The results indicated that specific substitutions on the indole ring significantly enhanced anticancer activity, with IC50 values ranging from 0.48 µM to 4.2 µM across different cell types .
Compound ID | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
10 | SKOV3 | 2.1 | Tubulin inhibition |
10 | A549 | 3.1 | Tubulin inhibition |
10 | MCF-7 | 4.2 | Cell cycle arrest |
HIV Research
In another study focusing on HIV-1 fusion inhibitors, a series of indole derivatives were tested for their ability to inhibit viral replication. The most active compound exhibited an EC50 value of 200 nM against T20-resistant strains, showcasing the potential for developing new antiviral therapies based on indole scaffolds .
Compound ID | Binding Affinity (µM) | EC50 (nM) | Activity Type |
---|---|---|---|
6j | 0.6 | 200 | Fusion inhibitor |
Mechanism of Action
The mechanism of action of 1-Boc-indole and its derivatives depends on the specific biological target and pathway involved. Generally, the Boc group serves as a protecting group, allowing selective reactions at other positions on the indole ring. Upon deprotection, the free indole can interact with various molecular targets, such as enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
N-Methylindole: This compound has a methyl group instead of a Boc group, leading to different reactivity and applications.
1-Acetylindole: Similar to 1-Boc-indole, but with an acetyl protecting group, which is less bulky and offers different reactivity.
Uniqueness of this compound: this compound is unique due to its stability and ease of deprotection. The Boc group provides steric hindrance, protecting the indole nitrogen during various synthetic transformations. This makes this compound a valuable intermediate in organic synthesis .
Biological Activity
1-Boc-indole, a derivative of indole with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, typically involving the protection of the indole nitrogen with a Boc group. This modification enhances the compound's stability and solubility, facilitating further reactions. The synthesis often employs reagents such as n-butyllithium for deprotection and subsequent transformations, yielding various derivatives with distinct biological activities .
Biological Activities
This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Some notable activities include:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against lung cancer (A549) and leukemia (K562) cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, mediated by the suppression of EGFR and activation of p53 pathways .
- Antiviral Properties : Indole derivatives have been investigated for their potential as HIV-1 fusion inhibitors. Research indicates that certain modifications to the indole structure enhance binding affinity to viral proteins, contributing to their efficacy against viral infectivity .
- Anti-inflammatory Effects : Some indole-based compounds exhibit anti-inflammatory properties by inhibiting iNOS expression, which is crucial in inflammatory responses. This activity suggests potential therapeutic roles in treating inflammatory diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity Type | Cell Line/Model | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 0.12 | Induction of apoptosis, cell cycle arrest |
K562 (Leukemia) | 0.01 | Suppression of EGFR-mediated pathways | |
Antiviral | HIV-1 Fusion | 0.5 - 1.0 | Inhibition of viral fusion processes |
Anti-inflammatory | iNOS inhibition model | 5.39 | Inhibition of mRNA expression |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : The compound has been shown to bind to the ATP pocket of EGFR, leading to reduced signaling pathways associated with cell proliferation .
- Apoptosis Induction : Flow cytometric analyses reveal that treatment with this compound derivatives results in increased apoptotic cell populations, indicating a robust mechanism for inducing cell death in cancerous cells .
- Anti-inflammatory Pathways : The inhibition of iNOS suggests that indole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-Boc-indole, and how can reproducibility be ensured?
- Methodology : Follow established Boc-protection procedures using tert-butoxycarbonyl (Boc) anhydride or Boc-OSu in aprotic solvents (e.g., THF, DCM) with a base like DMAP or triethylamine. Ensure anhydrous conditions and inert atmosphere to prevent deprotection.
- Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent purity) and characterize intermediates via TLC, H/C NMR, and HRMS. Cross-reference spectral data with literature to confirm identity . For transparency, include raw NMR files and chromatograms in supplementary materials .
Q. How should researchers validate the purity and identity of this compound derivatives?
- Analytical Workflow :
Chromatography : Use flash column chromatography (gradient elution) or HPLC with UV detection.
Spectroscopy : Compare H NMR chemical shifts (e.g., Boc-group protons at ~1.2–1.4 ppm) and IR carbonyl stretches (~1740 cm) to published benchmarks.
Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns via HRMS/ESI-MS.
- Data Cross-Check : Triangulate results across multiple techniques (e.g., NMR vs. HPLC retention times) to resolve ambiguities .
Advanced Research Questions
Q. What strategies optimize regioselectivity in this compound functionalization reactions?
- Experimental Design :
- Screening : Test directing groups (e.g., -OMe, -NO) or transition-metal catalysts (Pd, Cu) under varying temperatures and solvent polarities.
- Factorial Design : Use a 2 factorial approach to isolate critical variables (e.g., catalyst loading, solvent dielectric constant) .
Q. How can conflicting spectral data (e.g., unexpected H NMR splitting patterns) be resolved for novel this compound analogs?
- Contradiction Analysis :
Replicate Experiments : Confirm reproducibility under identical conditions.
Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign coupling constants and assess conformational dynamics.
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).
- Peer Consultation : Engage crystallography experts for single-crystal XRD to resolve structural ambiguities .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?
- Protocol :
- Kinetic Studies : Monitor Boc deprotection rates via HPLC in buffered solutions (pH 4–7.4) at 37°C.
- Control Variables : Include temperature, ionic strength, and enzyme (e.g., esterase) supplementation.
Q. Methodological Frameworks
Q. How should researchers design mechanistic studies for this compound reactions (e.g., electrophilic substitution)?
- Hypothesis Testing :
- Isotopic Labeling : Use C-labeled Boc groups to track reaction pathways.
- Kinetic Isotope Effects (KIE) : Compare for proton-transfer steps.
Q. What statistical approaches are suitable for analyzing contradictory yield data across synthetic batches?
- Root-Cause Analysis :
Control Charts : Plot batch yields over time to identify outliers.
Regression Models : Correlate impurities (e.g., residual solvents) with yield reductions.
Q. Data Presentation & Reproducibility
Q. What are best practices for presenting synthetic and analytical data in publications?
- Guidelines :
- Main Text : Include processed data (e.g., NMR integrals, HPLC purity percentages) critical to conclusions.
- Supplementary Materials : Provide raw spectra, chromatograms, and crystallographic CIF files.
Properties
IUPAC Name |
tert-butyl indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIFQXNMLDXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393394 | |
Record name | 1-Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75400-67-8 | |
Record name | 1-Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butoxycarbonyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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